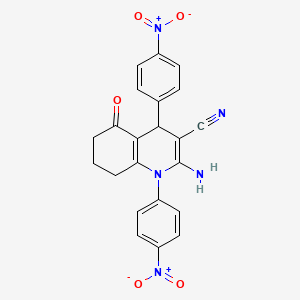![molecular formula C18H17N3O2S B15014185 2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B15014185.png)
2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a complex organic compound that features a pyridine ring substituted with acetyl, cyano, and methyl groups, a sulfanyl linkage, and an acetamide moiety attached to a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as acetylacetone, cyanoacetamide, and methylamine under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the intermediate with 3-methylphenylamine and acetic anhydride under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The sulfanyl group and the cyano group are likely key functional groups that contribute to its biological activity by forming interactions with target proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
- 2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide
- 2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide
Uniqueness
The uniqueness of 2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide lies in its specific substitution pattern on the pyridine ring and the presence of both sulfanyl and acetamide groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H17N3O2S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C18H17N3O2S/c1-11-5-4-6-15(7-11)21-17(23)10-24-18-14(9-19)8-16(13(3)22)12(2)20-18/h4-8H,10H2,1-3H3,(H,21,23) |
InChI Key |
CQBOBAGKGAMOGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC(=C(C=C2C#N)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-{4-[2-(biphenyl-4-yl)-2-oxoethoxy]phenyl}methylidene]-4-methoxybenzohydrazide](/img/structure/B15014102.png)
![3,4-Dibromo-2-[(E)-[(2-hydroxy-5-methylphenyl)imino]methyl]-6-methoxyphenol](/img/structure/B15014106.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine](/img/structure/B15014110.png)
![3-chloro-6-[(E)-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-2,4-dimethylphenol](/img/structure/B15014126.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B15014127.png)
![2-(2,6-Dibromo-4-methoxyphenoxy)-N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B15014134.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B15014138.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(1E)-1-(4-ethylphenyl)ethylidene]acetohydrazide](/img/structure/B15014149.png)
![4-[(E)-[(4-Acetylphenyl)imino]methyl]phenyl 4-methylbenzoate](/img/structure/B15014151.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-4-(decyloxy)benzohydrazide](/img/structure/B15014159.png)
![N-(4-ethylphenyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide](/img/structure/B15014171.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B15014173.png)
![5-(4-fluorophenyl)-N-[(E)-(4-methoxyphenyl)methylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B15014174.png)

